1-Ethyl-2,4-dimethyl-1,2-dihydroquinoline
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Overview
Description
1-Ethyl-2,4-dimethyl-1,2-dihydroquinoline is a heterocyclic aromatic organic compound It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,4-dimethyl-1,2-dihydroquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethyl-3,5-dimethyl aniline with an aldehyde or ketone in the presence of a catalyst can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,4-dimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
- Oxidation can yield quinoline N-oxides.
- Reduction can produce tetrahydroquinoline derivatives.
- Substitution reactions can introduce alkyl, aryl, or other functional groups onto the quinoline ring .
Scientific Research Applications
1-Ethyl-2,4-dimethyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-2,4-dimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
2-Methylquinoline: Another quinoline derivative with a methyl group at the 2-position.
4-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 4-position.
1,2,3,4-Tetrahydroquinoline: A fully hydrogenated quinoline derivative.
Uniqueness: 1-Ethyl-2,4-dimethyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-ethyl-2,4-dimethyl-2H-quinoline |
InChI |
InChI=1S/C13H17N/c1-4-14-11(3)9-10(2)12-7-5-6-8-13(12)14/h5-9,11H,4H2,1-3H3 |
InChI Key |
LXOPUSKKHCSCSN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C=C(C2=CC=CC=C21)C)C |
Origin of Product |
United States |
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